molecular formula C17H27NO2 B15037968 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B15037968
M. Wt: 277.4 g/mol
InChI Key: HBGVFZGMIAOPQO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanolamine backbone, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenol and 4-methylpiperidine as the primary starting materials.

    Formation of Intermediate: 2,4-dimethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane.

    Nucleophilic Substitution: The intermediate 1-(2,4-dimethylphenoxy)-2,3-epoxypropane is then subjected to nucleophilic substitution with 4-methylpiperidine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanolamine backbone can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one.

    Reduction: Formation of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-1-amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of both phenoxy and piperidine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C17H27NO2/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-5-4-14(2)10-15(17)3/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3

InChI Key

HBGVFZGMIAOPQO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O

Origin of Product

United States

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